

2-Methoxytoluene: A Technical Health and Safety Guide for Researchers

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Compound of Interest

Compound Name: 2-Methylanisole

Cat. No.: B146520

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Introduction

2-Methoxytoluene, also known as o-cresyl methyl ether or **2-methylanisole**, is an aromatic ether utilized as an intermediate in the synthesis of various chemical compounds, including agrochemicals. Its handling and use in research and development settings necessitate a thorough understanding of its health and safety profile. This technical guide provides a comprehensive overview of the available health and safety information for 2-Methoxytoluene, compiled to assist researchers in conducting their work safely.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The key properties of 2-Methoxytoluene are summarized in the table below.

Property	Value	Reference(s)
CAS Number	578-58-5	[1] [2]
Molecular Formula	C ₈ H ₁₀ O	[1] [2]
Molecular Weight	122.16 g/mol	[1]
Appearance	Clear, colorless liquid	
Boiling Point	170-172 °C at 760 mmHg	
Melting Point	-34.1 °C	
Density	0.9798 g/cm ³	
Flash Point	52 °C (126 °F)	
Solubility	Poorly soluble in water; soluble in organic solvents	
Synonyms	1-Methoxy-2-methylbenzene, 2-Methylanisole, o-Cresyl methyl ether	

Toxicological Data

Comprehensive toxicological data for 2-Methoxytoluene is limited. The following table summarizes the available information. It is important to note the significant data gaps, particularly for acute toxicity values.

Endpoint	Result	Species	Method/Reference
Acute Oral Toxicity	No data available	N/A	
Acute Dermal Toxicity	No data available	N/A	
Acute Inhalation Toxicity	No data available	N/A	
Skin Irritation/Corrosion	May cause skin irritation	N/A	
Eye Irritation/Corrosion	May cause eye irritation	N/A	
Skin Sensitization	No data available	N/A	
Genotoxicity	No data available	N/A	
Carcinogenicity	No component is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH at levels \geq 0.1%.	N/A	
Reproductive Toxicity	No data available	N/A	

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) by the Occupational Safety and Health Administration (OSHA), Threshold Limit Values (TLV) by the American Conference of Governmental Industrial Hygienists (ACGIH), or Recommended Exposure Limits (REL) by the National Institute for Occupational Safety and Health (NIOSH) for 2-Methoxytoluene in the United States. One source mentions a Short-Term Exposure Limit (STEL) of 10 mg/m³ in Russia. Given the lack of specific occupational exposure limits, a conservative approach to control exposure is highly recommended.

Hazard Identification and Classification

Based on available safety data sheets, 2-Methoxytoluene is classified as a flammable liquid. It may also cause skin and eye irritation, and may be harmful if inhaled or swallowed.

Handling, Storage, and First Aid

5.1. Handling and Personal Protective Equipment (PPE)

- Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne concentrations.
- Personal Protective Equipment:
 - Eye Protection: Wear chemical safety goggles.
 - Hand Protection: Wear protective gloves.
 - Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

5.2. Storage

- Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.
- Keep containers tightly closed.
- Store away from oxidizing agents.

5.3. First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for several minutes. Seek immediate medical attention.
- Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek immediate medical attention.

- Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols (Standardized OECD Guidelines)

While specific experimental data for 2-Methoxytoluene is not available, the following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to assess the toxicological profile of a chemical like 2-Methoxytoluene.

6.1. Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

- Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The classification is based on the number of animals that die at specific dose levels.
- Methodology:
 - A single dose of the test substance is administered orally to a group of fasted animals (typically three female rats).
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Body weight is recorded at the start and end of the observation period.
 - Based on the outcome (number of deaths), the test is either stopped, or another step is performed with a higher or lower dose.
 - The substance is classified into a GHS (Globally Harmonized System) category based on the results.

6.2. Acute Dermal Toxicity - OECD 402

This guideline assesses the potential for a substance to cause toxicity through skin contact.

- Principle: The test substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) for 24 hours.
- Methodology:
 - A single dose of the test substance is applied to a clipped area of the skin (at least 10% of the body surface area).
 - The treated area is covered with a porous gauze dressing and non-irritating tape.
 - After 24 hours, the dressing is removed, and the skin is cleaned.
 - Animals are observed for mortality, clinical signs of toxicity, and skin reactions for 14 days.
 - Body weights are recorded weekly.
 - A necropsy is performed on all animals at the end of the study.

6.3. Acute Inhalation Toxicity - OECD 403

This test determines the toxicity of a substance when inhaled.

- Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period (usually 4 hours).
- Methodology:
 - Animals are placed in an inhalation chamber.
 - The test atmosphere is generated and maintained at a constant concentration.
 - The exposure duration is typically 4 hours.
 - Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.
 - Body weights are recorded periodically.

- A necropsy is performed on all animals.

6.4. Acute Dermal Irritation/Corrosion - OECD 404

This guideline evaluates the potential of a substance to cause skin irritation or corrosion.

- Principle: The test substance is applied to a small area of the skin of an animal (typically an albino rabbit) under a semi-occlusive patch.
- Methodology:
 - A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved patch of skin.
 - The patch is covered with a gauze dressing.
 - The exposure duration is typically 4 hours.
 - After exposure, the patch is removed, and the skin is cleaned.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
 - The reactions are scored according to a standardized scale.

6.5. Acute Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause eye irritation or damage.

- Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.
- Methodology:
 - A small amount (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the lower eyelid of one eye.
 - The eyelids are held together for a few seconds.

- The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
- The reactions are scored according to a standardized scale.

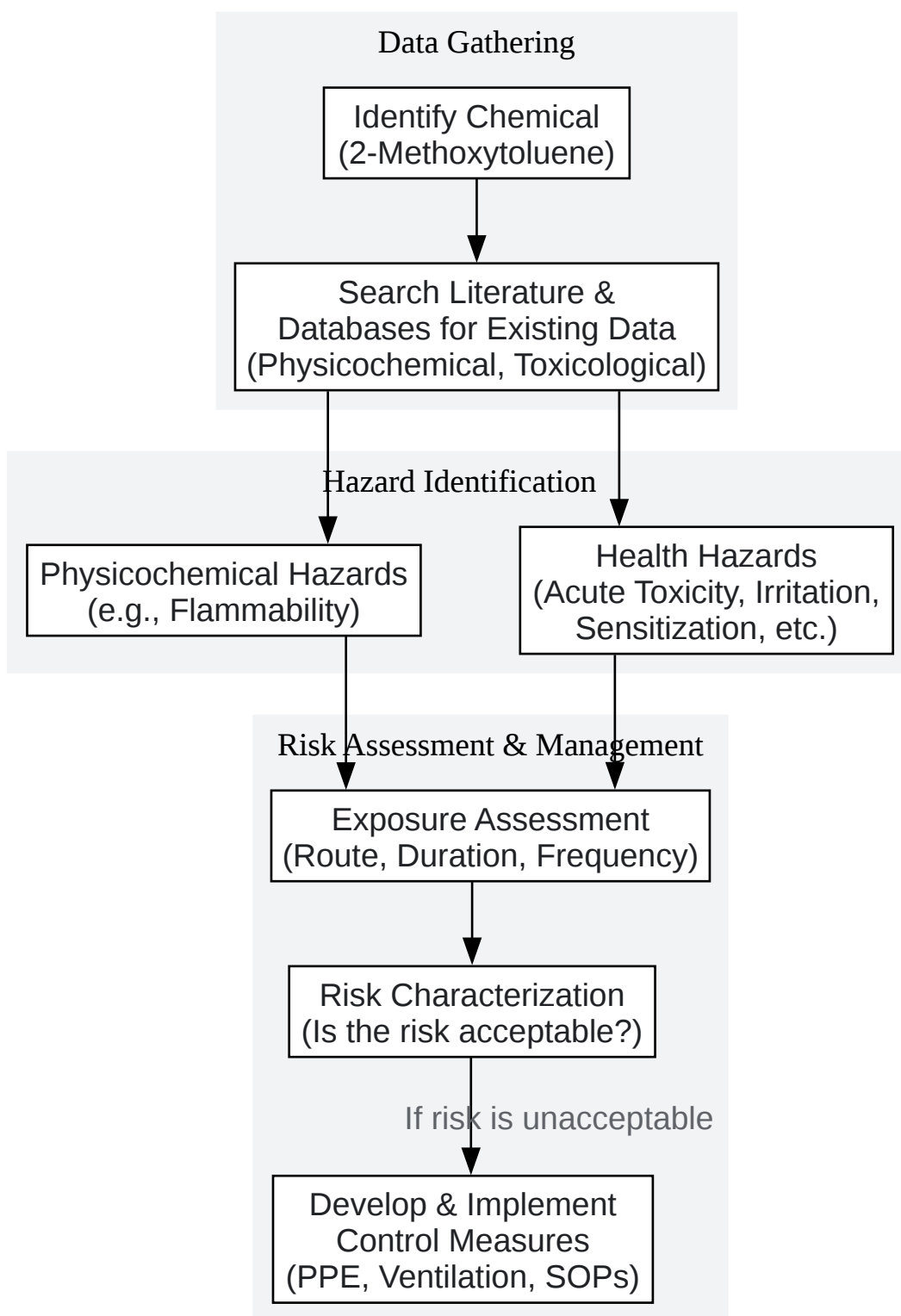
6.6. Skin Sensitization - OECD 406 (Guinea Pig Maximization Test)

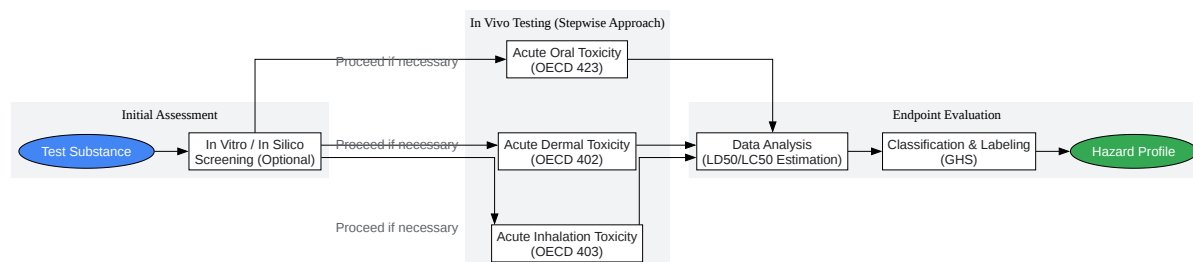
This is one of the methods used to determine if a substance can cause allergic contact dermatitis.

- Principle: The test involves an induction phase to sensitize the animals (guinea pigs) to the test substance, followed by a challenge phase to elicit an allergic reaction.
- Methodology:
 - Induction Phase:
 - Intradermal injections of the test substance (with and without adjuvant) are made in the scapular region.
 - One week later, a topical application of the test substance is applied to the same area.
 - Challenge Phase:
 - Two weeks after the topical induction, a challenge patch with a non-irritating concentration of the test substance is applied to a naive site on the flank.
 - The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal.

Visualizations

The following diagrams illustrate logical workflows relevant to the health and safety assessment of a chemical like 2-Methoxytoluene.





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References

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